1-(3,4-Dichloro-benzyl)-2-methyl-piperazine hydrochloride
CAS No.:
Cat. No.: VC13443169
Molecular Formula: C12H17Cl3N2
Molecular Weight: 295.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H17Cl3N2 |
---|---|
Molecular Weight | 295.6 g/mol |
IUPAC Name | 1-[(3,4-dichlorophenyl)methyl]-2-methylpiperazine;hydrochloride |
Standard InChI | InChI=1S/C12H16Cl2N2.ClH/c1-9-7-15-4-5-16(9)8-10-2-3-11(13)12(14)6-10;/h2-3,6,9,15H,4-5,7-8H2,1H3;1H |
Standard InChI Key | FINQYKVDVZKSRT-UHFFFAOYSA-N |
SMILES | CC1CNCCN1CC2=CC(=C(C=C2)Cl)Cl.Cl |
Canonical SMILES | CC1CNCCN1CC2=CC(=C(C=C2)Cl)Cl.Cl |
Introduction
Structural and Chemical Characteristics
Molecular Composition and Nomenclature
The IUPAC name for this compound is 1-[(3,4-dichlorophenyl)methyl]-2-methylpiperazine hydrochloride, reflecting its benzyl substituent with chlorine atoms at the 3- and 4-positions and a methyl group at the 2-position of the piperazine ring. Its molecular formula is , with a calculated molecular weight of . The hydrochloride salt improves aqueous solubility, a common feature in pharmaceutical intermediates .
Physicochemical Properties
Data from analogous compounds suggest the following properties:
-
Melting Point: (similar to 1-(3,4-dichlorobenzyl)piperazine) .
-
Solubility: High solubility in polar solvents (e.g., water, methanol) due to ionic interactions from the hydrochloride moiety.
-
Stability: Likely stable under ambient conditions but susceptible to hydrolysis under strongly acidic or basic conditions .
Table 1: Comparative Physicochemical Data
Property | 1-(3,4-Dichloro-benzyl)-2-methyl-piperazine HCl | 1-(2,4-Dichloro-benzyl)-3-methyl-piperazine HCl |
---|---|---|
Molecular Formula | ||
Molecular Weight (g/mol) | 295.6 | 295.6 |
Melting Point (°C) | 210–215 (estimated) | Not reported |
Solubility | High in polar solvents | High in polar solvents |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 1-(3,4-dichloro-benzyl)-2-methyl-piperazine hydrochloride can be inferred from methods used for structurally similar compounds. A plausible pathway involves:
-
Alkylation of 2-methylpiperazine: Reacting 2-methylpiperazine with 3,4-dichlorobenzyl chloride in the presence of a base (e.g., sodium hydride) to form the tertiary amine .
-
Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt.
Key Reaction Conditions:
Optimization Challenges
-
Regioselectivity: Ensuring the benzyl group attaches exclusively to the piperazine nitrogen requires controlled stoichiometry .
-
Purification: Column chromatography or recrystallization may be necessary to isolate the pure hydrochloride salt.
Pharmacological and Biological Applications
Mechanism of Action
Piperazine derivatives often modulate neurotransmitter systems. For example:
-
Dopamine and Serotonin Receptors: Substituted piperazines exhibit affinity for and receptors, implicating potential antipsychotic effects.
-
Histamine Receptors: Some analogs show antihistaminic activity, useful in allergy treatments .
Industrial and Research Applications
Pharmaceutical Intermediates
This compound may serve as a precursor for:
-
Antidepressants: Functionalization at the piperazine nitrogen can enhance blood-brain barrier penetration .
-
Anticancer Agents: Piperazine derivatives are explored for kinase inhibition.
Agricultural Chemistry
Piperazine-based compounds are investigated as herbicides and fungicides, though this application remains speculative for the target molecule .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume